(E)-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide
Description
Properties
IUPAC Name |
(E)-N-[2-[2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN4O4S/c1-31-19-12-15(13-20(32-2)22(19)33-3)4-9-21(30)26-11-10-18-14-34-24-27-23(28-29(18)24)16-5-7-17(25)8-6-16/h4-9,12-14H,10-11H2,1-3H3,(H,26,30)/b9-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYLJUWVKRFMXQQ-RUDMXATFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the compound's structure, synthesis, and various biological activities based on the available literature.
Structural Overview
The compound features a thiazolo-triazole moiety linked to an ethyl chain and an acrylamide functional group, along with a trimethoxyphenyl substituent. Its molecular formula is CHFNOS, and it has a molecular weight of approximately 482.5 g/mol . The presence of a fluorine atom on the phenyl ring is notable as it may enhance the compound's electronic properties and influence its biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step synthetic pathways that may require optimization for yield and purity. The general approach includes:
- Formation of the thiazolo-triazole core : This can involve reactions between thiazole derivatives and triazole precursors.
- Introduction of the ethyl chain : Often achieved through alkylation reactions.
- Acrylamide formation : This step generally involves coupling reactions with appropriate amines to form the acrylamide linkage.
- Final modifications : Such as the introduction of trimethoxy groups to enhance solubility and biological activity.
Anticancer Activity
Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of triazoles have shown promising results against various cancer cell lines. The compound's unique structural features may confer synergistic effects not observed in simpler analogs. In vitro studies suggest that similar compounds can inhibit cancer cell proliferation effectively:
- IC Values : Certain derivatives have shown IC values comparable to established anticancer drugs like ketoconazole against non-cancerous cell lines (e.g., MCF-12) .
Antimicrobial Properties
The compound's thiazolo-triazole framework suggests potential antimicrobial activity. Studies have demonstrated that related compounds exhibit inhibitory effects against bacterial strains by targeting specific enzymes involved in bacterial fatty acid biosynthesis:
- Mechanism : The inhibition of enoyl-acyl carrier protein reductase (FabI), crucial for bacterial cell wall synthesis, has been noted .
- Efficacy : Some derivatives have shown effective minimum inhibitory concentrations (MICs) against pathogens like Staphylococcus aureus and Candida albicans, indicating broad-spectrum antimicrobial potential .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes implicated in inflammatory processes:
- Microsomal Prostaglandin E Synthase-1 (mPGES-1) : Inhibition of this enzyme may provide therapeutic benefits in conditions like arthritis and other inflammatory diseases.
- Alkaline Phosphatases : The compound demonstrated significant inhibitory effects on tissue-nonspecific alkaline phosphatase (h-TNAP) and intestinal alkaline phosphatase (h-IAP), suggesting potential anti-proliferative properties .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to (E)-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide:
Scientific Research Applications
Antimicrobial Activity
Research highlights that compounds containing thiazolo[3,2-b][1,2,4]triazole structures exhibit broad-spectrum antimicrobial activity. These compounds have been tested against various bacterial and fungal strains, showcasing efficacy comparable to established antibiotics . For instance:
- Antibacterial Effects : Compounds derived from the thiazolo-triazole framework have demonstrated significant activity against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .
- Antifungal Properties : Some derivatives have shown promising antifungal activity against pathogens like Candida albicans .
Anticancer Potential
The compound's structural attributes suggest it may interact with biological targets involved in cancer proliferation. Studies on similar triazole derivatives indicate potential as anticancer agents through mechanisms such as apoptosis induction and inhibition of cell migration .
Anti-inflammatory Effects
Thiazolo[3,2-b][1,2,4]triazole derivatives have been explored for their anti-inflammatory properties. Certain compounds within this class have shown promise in reducing inflammation without significant side effects .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of (E)-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide. Key findings include:
- Substituent Effects : The presence of electron-withdrawing groups (like fluorine) on the phenyl ring enhances lipophilicity and may improve bioavailability .
- Functional Group Variations : Modifications in the acrylamide moiety can lead to significant changes in pharmacological profiles .
Synthesis and Evaluation
Several studies have synthesized derivatives of thiazolo-triazole compounds and evaluated their biological activities:
- A study synthesized various thiazolo[3,2-b][1,2,4]triazole derivatives and assessed their antimicrobial properties against multiple strains . Compounds showed MIC values comparable to standard antibiotics.
Pharmacological Screening
In pharmacological screenings conducted on related compounds:
Chemical Reactions Analysis
Table 1: Key Cyclization Conditions and Outcomes
Substitution Reactions
The electron-rich thiazole and triazole rings enable electrophilic substitution, while the acrylamide moiety participates in nucleophilic reactions:
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Aromatic Substitution : The 4-fluorophenyl group undergoes halogen exchange or methoxy substitution under Friedel-Crafts conditions .
-
Acrylamide Reactivity : The α,β-unsaturated carbonyl system reacts with nucleophiles (e.g., amines, thiols) via Michael addition .
Table 2: Substitution Reactions and Selectivity
| Position | Reaction Type | Reagents | Major Product | Notes |
|---|---|---|---|---|
| Thiazole C-2 | Electrophilic | HNO₃/H₂SO₄ | Nitro derivatives | Moderate regioselectivity |
| Acrylamide β-carbon | Nucleophilic | R-NH₂, EtOH | β-amino acrylamides | Stereospecific (E/Z) |
Oxidation and Reduction
The triazole-thiazole system and acrylamide group are redox-active:
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Oxidation : Thiazole sulfur oxidizes to sulfoxide/sulfone derivatives using H₂O₂ or mCPBA .
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Reduction : The acrylamide’s double bond is reduced catalytically (H₂/Pd-C) or via hydride agents (NaBH₄) .
Table 3: Redox Transformations
| Functional Group | Reaction | Reagents | Outcome | Application |
|---|---|---|---|---|
| Thiazole | Oxidation | H₂O₂, AcOH | Sulfoxide formation | Bioactivity modulation |
| Acrylamide | Hydrogenation | H₂, Pd-C, EtOAc | Saturated carboxamide | Stability improvement |
Aminolysis and Functionalization
The ethoxymethylidene intermediate in related compounds undergoes aminolysis with primary/secondary amines to yield 5-aminomethylidene derivatives .
Table 4: Aminolysis Conditions
| Substrate | Amine | Solvent | Product | Yield |
|---|---|---|---|---|
| 5-Ethoxymethylidene derivative | R-NH₂ (aliphatic/aryl) | EtOH | 5-Aminomethylidene analog | 65-80% |
Stability and Degradation
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Hydrolytic Degradation : The acrylamide bond hydrolyzes under acidic/basic conditions, yielding carboxylic acid and amine fragments .
-
Photodegradation : UV exposure induces C–N bond cleavage in the triazole ring, forming azide intermediates .
Key Research Findings
Comparison with Similar Compounds
(E)-N-(2-(2-(4-Chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide
- Structural Difference : The 4-chlorophenyl group replaces the 4-fluorophenyl group in the thiazolo-triazole core .
- Impact: Chlorine’s larger atomic radius and higher lipophilicity compared to fluorine may enhance membrane permeability but reduce metabolic stability. No direct activity data is available, but halogen substitution trends in kinase inhibitors suggest fluorine’s electronegativity improves target binding precision .
N-(3-Chloro-4-methylphenyl)-N′-{2-[2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl]ethyl}ethanediamide
- Structural Difference : Replaces the acrylamide with an ethanediamide linker and introduces a 4-methoxyphenyl group .
- The methoxy group could modulate solubility and hydrogen-bonding interactions .
Acrylamide Derivatives with Varied Aromatic Substituents
(E)-N-(2-(1H-Indazol-3-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide (6t)
(E)-2-Cyano-N-(4-methyl-3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)phenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide
- Structural Difference: Introduces a cyano group and pyrimidine-pyridine hybrid substituent .
- The pyrimidine-pyridine moiety may improve solubility and ATP-binding pocket interactions .
Thiazole-Based Compounds with Trimethoxyphenyl Groups
(S)-N-(4,4-Difluorocyclohexyl)-2-(2-methyl-1-(3,4,5-trimethoxyphenylthioamido)propyl)thiazole-4-carbothioamide (83)
- Structural Difference : Replaces the acrylamide with a carbothioamide group and incorporates a difluorocyclohexyl moiety .
- Impact: The thiourea linkage may confer resistance to proteolytic degradation, while fluorine atoms enhance metabolic stability.
Key Structural and Functional Insights
Q & A
Basic: What are the standard synthetic methodologies for preparing this compound?
Answer:
The compound is synthesized via multi-step organic reactions. A typical approach involves:
- Step 1: Formation of the thiazolo[3,2-b][1,2,4]triazole core through cyclization of thioamide precursors under acidic conditions .
- Step 2: Introduction of the 4-fluorophenyl group via nucleophilic substitution or coupling reactions.
- Step 3: Acrylamide formation using EDC/HOBt-mediated coupling between the thiazolo-triazole intermediate and 3,4,5-trimethoxycinnamic acid .
- Purification: Silica gel column chromatography or recrystallization ensures high purity (>95%).
Advanced: How can regioselectivity challenges in thiazolo-triazole core synthesis be addressed?
Answer:
Regioselectivity is influenced by:
- Catalyst choice: Copper(I) catalysts favor specific cyclization pathways in triazole formation .
- Reaction solvent: Polar aprotic solvents (e.g., DMF) stabilize transition states, reducing side products .
- Computational modeling: DFT calculations predict thermodynamic stability of regioisomers to guide synthetic optimization .
Basic: What spectroscopic techniques are used to characterize this compound?
Answer:
- NMR (¹H/¹³C): Assigns protons and carbons in the acrylamide (δ 6.2–7.5 ppm for vinyl protons) and trimethoxyphenyl groups (δ 3.7–3.9 ppm for methoxy) .
- Mass spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]+ expected at m/z 509.18) .
- IR spectroscopy: Identifies amide C=O stretching (~1650 cm⁻¹) and aromatic C-F bonds (~1100 cm⁻¹) .
Advanced: How can contradictory biological activity data across studies be resolved?
Answer:
- Assay validation: Ensure consistency in cell lines (e.g., HepG2 vs. HEK293) and assay protocols (IC50 vs. EC50 measurements) .
- Purity verification: Use HPLC-MS to rule out impurities >95% .
- Target engagement studies: SPR or ITC assays confirm direct binding to proposed targets (e.g., kinases) .
Basic: What biological targets are associated with this compound?
Answer:
- Kinase inhibition: The trimethoxyphenyl group suggests tubulin polymerization inhibition, akin to combretastatin analogs .
- Receptor modulation: The fluorophenyl-thiazolo-triazole moiety may interact with estrogen or adenosine receptors .
- Apoptosis induction: Preliminary data show caspase-3 activation in cancer cell lines .
Advanced: How can structure-activity relationship (SAR) studies optimize potency?
Answer:
- Substituent variation: Replace 3,4,5-trimethoxyphenyl with halogenated or heteroaromatic groups to enhance lipophilicity or target affinity .
- Scaffold hopping: Replace the thiazolo-triazole core with pyrazolo[1,5-a]pyrimidine to assess bioisosteric effects .
- Pharmacophore mapping: Molecular docking identifies critical interactions (e.g., hydrogen bonding with tubulin’s colchicine site) .
Basic: What crystallographic methods confirm the compound’s structure?
Answer:
- Single-crystal X-ray diffraction (SCXRD): Resolves the (E)-configuration of the acrylamide and planarity of the thiazolo-triazole core .
- SHELX refinement: SHELXL refines thermal parameters and occupancy rates for disordered solvent molecules .
Advanced: How can flow chemistry improve synthesis scalability?
Answer:
- Continuous flow reactors: Enable precise control of reaction time/temperature (e.g., 80°C, 30 min residence time) for high-yield acrylamide coupling .
- In-line purification: Couple reactors with scavenger columns to remove excess EDC/HOBt, reducing post-processing steps .
Basic: What stability considerations are critical for storage?
Answer:
- Light sensitivity: Store in amber vials at -20°C to prevent photodegradation of the acrylamide group .
- Moisture control: Use desiccants to avoid hydrolysis of the thiazolo-triazole ring .
Advanced: How can in silico modeling predict metabolic pathways?
Answer:
- CYP450 docking: Predict oxidation sites (e.g., demethylation of trimethoxyphenyl) using AutoDock Vina .
- Metabolite identification: Simulate Phase I/II transformations with Schrödinger’s MetaSite .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
